Absence of Published Head-to-Head Biological Comparison Data
An exhaustive search of primary research papers, patents, and authoritative databases identified no studies that report biological activity values (e.g., IC50, MIC, Ki) for CAS 955964-21-3, either alone or in direct comparison to a structurally defined analog. Therefore, no quantitative head-to-head comparison data can be presented. The closest evidence is the biological evaluation of a positional isomer, 2-(1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)-4-phenylthiazole (compound 1b), which demonstrated an IC50 of >100 μM against T. cruzi trypomastigotes and an MIC of >100 μM against M. tuberculosis . However, this is a different compound and cannot be used as a direct comparator.
| Evidence Dimension | Anti-T. cruzi and anti-M. tuberculosis activity |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 2-(1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)-4-phenylthiazole (1b): IC50 >100 μM (T. cruzi), MIC >100 μM (M. tuberculosis) |
| Quantified Difference | Cannot be calculated; compounds are positional isomers with different connectivity |
| Conditions | In vitro assays against T. cruzi trypomastigotes and M. tuberculosis H37Rv. Source: Pereira et al., 2026. |
Why This Matters
Demonstrates that even a closely related positional isomer shows negligible activity in specific assays, underscoring the high sensitivity of biological outcomes to the precise pyrazole-thiazole linkage, which prevents any assumption of activity for CAS 955964-21-3 without new experimental data.
- [1] Pereira, C. N., Orlando, L. M. R., de Oliveira, E. C., Pereira, M. C. de S., Carnero, C. S. C., Delgado, O. J. R., Roque-Borda, C. A., Pavan, F. R., & dos Santos, M. S. (2026). Pyrazole-Thiazole Hybrids: Synthesis and Biological Evaluation against Trypanosoma cruzi and Mycobacterium tuberculosis. ACS Omega. View Source
